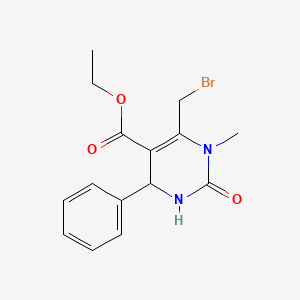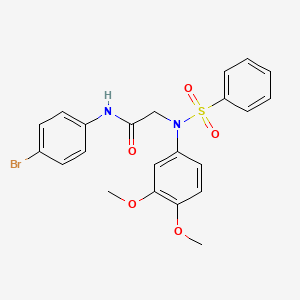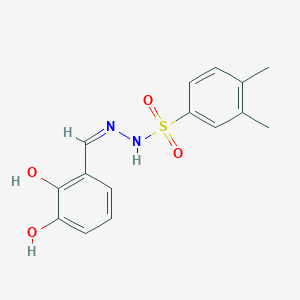
ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule contains several functional groups, including an ester group (carboxylate), a bromomethyl group, and a phenyl group. These groups could potentially undergo various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrimidine and phenyl rings, the bromomethyl group attached to the pyrimidine ring, and the ester group. The presence of these groups would influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical of carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the bromine atoms would make the molecule relatively heavy and could increase its boiling point. The ester group might contribute to a fruity odor, a common characteristic of esters .
Applications De Recherche Scientifique
Synthesis of New Derivatives
Ethyl 6-(bromomethyl)-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used in synthesizing various pyrimidine derivatives, such as pyrrolo[1,2-c]pyrimidone, thiazolo[3,4-c]pyrimidone, and pyrimido[4,5-d]pyridazine. These derivatives have potential applications in diverse fields, including pharmaceuticals and materials science (Kheder, Mabkhot, & Farag, 2009).
Crystal Structure Analysis
The compound's crystal structures have been determined through X-ray diffraction (XRD). Understanding these structures aids in comprehending the conformations and properties of the synthesized derivatives, which is crucial for their application in various scientific domains (Kurbanova et al., 2009).
Reaction Pathway Studies
Studies on the reaction pathways of this compound, especially in the presence of thiophenol, have been conducted. These studies are significant for developing efficient synthetic methods and understanding the chemical behavior of the compound (Fesenko et al., 2010).
Thermodynamic Properties
Research has been conducted to understand the thermodynamic properties of esters related to this compound. Such studies are vital for predicting the stability and reactivity of these compounds in various conditions, which is essential for their practical application (Klachko et al., 2020).
Molecular Structure and Conformational Analysis
The molecular structure and conformation of derivatives of this compound have been studied using techniques like density functional theory (DFT). These insights are crucial for the development of new materials and drugs, as they help in predicting how these compounds might interact with other molecules (Memarian et al., 2013).
Pharmaceutical Applications
Although pharmaceutical applications are not the primary focus here, it's worth noting that some derivatives of this compound have been synthesized and tested for various pharmacological activities, demonstrating the compound’s versatility and potential in drug development (Chikhale et al., 2009).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(bromomethyl)-3-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O3/c1-3-21-14(19)12-11(9-16)18(2)15(20)17-13(12)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPAHXHKKWCOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5999013.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B5999019.png)
![2-(2-CHLOROPHENOXY)-N-[(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE](/img/structure/B5999020.png)

![4-[(4Z)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B5999035.png)
![N-{2-[2-(1H-1,2,4-triazol-1-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5999037.png)
![2-[(8-ETHOXY-4-METHYLQUINAZOLIN-2-YL)AMINO]-6-(PROPAN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5999049.png)
![1-(2-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B5999054.png)
![N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine](/img/structure/B5999062.png)

![1-cyclopropyl-5-{[4-(5-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5999073.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B5999078.png)
![4-ethyl-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B5999085.png)
![5-{1-[3-(2-isoxazolidinyl)propanoyl]-2-pyrrolidinyl}-N-propyl-2-thiophenecarboxamide](/img/structure/B5999092.png)
